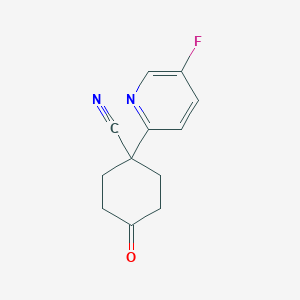

1-(5-氟吡啶-2-基)-4-氧代环己烷甲腈

描述

Fluoropyridines are a class of compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluorine atom. The position of the fluorine atom can vary, leading to different compounds with potentially different properties .

Synthesis Analysis

The synthesis of fluoropyridines often involves the use of specialized techniques and reagents. For example, the Balz-Schiemann reaction is a classic method for introducing a fluorine atom into an aromatic ring .Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring and a fluorine atom. The exact structure can vary depending on the position of the fluorine atom and any additional functional groups .Chemical Reactions Analysis

Fluoropyridines can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .Physical And Chemical Properties Analysis

Fluoropyridines are typically solid at room temperature, and their physical and chemical properties can vary widely depending on their specific structure .科学研究应用

神经影像和受体分析

1-(5-氟吡啶-2-基)-4-氧代环己烷甲腈衍生物已被研究其在神经影像学中的潜力,特别是在正电子发射断层扫描 (PET) 成像中。例如,某些衍生物已显示出作为可逆、选择性和高亲和力 5-HT1A 受体拮抗剂的希望。此类化合物表现出高脑摄取、缓慢脑清除和对脱氟的稳定性,使其成为神经精神疾病中 5-HT1A 受体体内定量的极佳候选者 (García 等人,2014)。

氟化杂环合成

该化合物的衍生物在氟化杂环的合成中至关重要,氟化杂环在制药和农化工业中很重要。例如,一项研究概述了通过铑 (III) 催化的芳烃/烯烃的 C-H 活化和与 2,2-二氟乙烯基甲苯磺酸酯偶联来合成多种氟化杂环。此类工艺对于开发用于各种工业应用的化合物至关重要 (Wu 等人,2017)。

放射性标记和大分子标记

1-(5-氟吡啶-2-基)-4-氧代环己烷甲腈的某些衍生物被用作放射性药物中的标记试剂。它们促进放射性同位素在 PET 显像剂中的掺入,增强对分子水平生物过程的显像。例如,[18F]FPyKYNE 是一种基于氟吡啶的炔基试剂,设计用于使用点击化学对大分子进行氟-18 标记,这极大地促进了医学成像和生物机制的研究 (Kuhnast 等人,2008)。

作用机制

Target of Action

The primary target of 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile, also known as Lemborexant, is the orexin receptors OX1 and OX2 . These receptors play a crucial role in the regulation of sleep-wake cycles .

Mode of Action

Lemborexant acts as a selective dual antagonist of the orexin receptors OX1 and OX2 . By blocking these receptors, it inhibits the action of orexins, neuropeptides that promote wakefulness . This results in the promotion of sleep onset and maintenance .

Biochemical Pathways

The antagonism of orexin receptors by Lemborexant affects the biochemical pathways involved in the sleep-wake cycle . The exact downstream effects of this interaction are complex and involve multiple neural circuits within the brain .

Pharmacokinetics

Lemborexant exhibits good bioavailability (≥87%) and is primarily metabolized in the liver by CYP3A4, with minor metabolism by CYP3A5 . It has a long elimination half-life of 17 to 55 hours . These properties influence its bioavailability and determine its dosing regimen .

Result of Action

The molecular and cellular effects of Lemborexant’s action result in the promotion of sleep. By blocking the orexin receptors, it reduces wakefulness and promotes the onset and maintenance of sleep . This makes it effective in the treatment of insomnia .

Action Environment

The action, efficacy, and stability of Lemborexant can be influenced by various environmental factors. For instance, the presence of food can delay the time to sleep onset . Additionally, the drug’s metabolism can be affected by factors such as liver function, with dosage adjustments recommended for patients with moderate hepatic impairment .

安全和危害

未来方向

属性

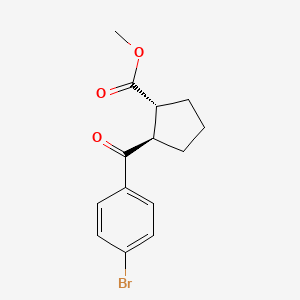

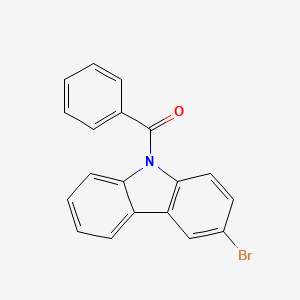

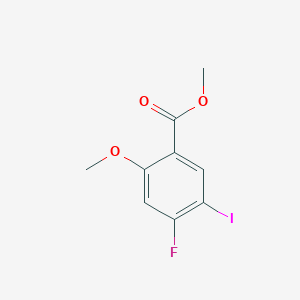

IUPAC Name |

1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKXMFFUWRVKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730896 | |

| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile | |

CAS RN |

960371-10-2 | |

| Record name | 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)

![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)